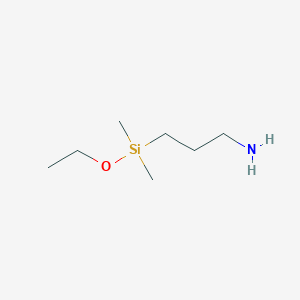

1-Propanamine, 3-(éthoxydiméthylsilyl)-

Vue d'ensemble

Description

1-Propanamine, 3-(ethoxydimethylsilyl)-, also known as 3-(ethoxydimethylsilyl)propan-1-amine, is a chemical compound with the molecular formula C7H19NOSi. It is a colorless to light yellow clear liquid that is commonly used as a silane coupling agent. This compound is particularly valued for its ability to modify surfaces, such as glass substrates, polymers, and nanoparticles, through amino silanization reactions .

Applications De Recherche Scientifique

1-Propanamine, 3-(ethoxydimethylsilyl)- has a wide range of applications in scientific research:

Chemistry: Used as a silane coupling agent for surface modification of materials.

Biology: Employed in the functionalization of biomolecules for various biological assays.

Medicine: Utilized in drug delivery systems to enhance the bioavailability of therapeutic agents.

Industry: Applied in the production of advanced materials, such as coatings and adhesives, to improve their properties

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

1-Propanamine, 3-(ethoxydimethylsilyl)- can be synthesized through the reaction of 3-chloropropyltriethoxysilane with dimethylamine. The reaction typically occurs under an inert atmosphere, such as nitrogen or argon, to prevent moisture and air from interfering with the reaction. The reaction conditions often involve heating the mixture to a specific temperature to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 1-Propanamine, 3-(ethoxydimethylsilyl)- involves large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .

Analyse Des Réactions Chimiques

Types of Reactions

1-Propanamine, 3-(ethoxydimethylsilyl)- undergoes various chemical reactions, including:

Oxidation: This compound can be oxidized to form corresponding silanol derivatives.

Reduction: It can be reduced to form simpler amine derivatives.

Substitution: The ethoxy group can be substituted with other functional groups, such as halides or alkoxides

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Reagents like halogenating agents (e.g., thionyl chloride) or alkoxides (e.g., sodium methoxide) are employed

Major Products Formed

Oxidation: Silanol derivatives.

Reduction: Simpler amine derivatives.

Substitution: Various substituted silane derivatives

Mécanisme D'action

The mechanism of action of 1-Propanamine, 3-(ethoxydimethylsilyl)- involves its ability to form covalent bonds with various substrates through its amino and ethoxy groups. The amino group can react with functional groups on the substrate, while the ethoxy group can undergo hydrolysis to form silanol groups, which further react with the substrate. This dual reactivity allows for strong adhesion and modification of surfaces .

Comparaison Avec Des Composés Similaires

Similar Compounds

- 3-(Chloropropyl)triethoxysilane

- 3-(Aminopropyl)triethoxysilane

- 3-(Methoxydimethylsilyl)propan-1-amine

Uniqueness

1-Propanamine, 3-(ethoxydimethylsilyl)- is unique due to its specific combination of ethoxy and dimethylsilyl groups, which provide distinct reactivity and versatility in surface modification applications. Compared to similar compounds, it offers a balanced reactivity profile that makes it suitable for a wide range of applications in different fields .

Activité Biologique

Overview

1-Propanamine, 3-(ethoxydimethylsilyl)-, also known as 3-(ethoxydimethylsilyl)propan-1-amine, is a chemical compound with the molecular formula C7H19NOSi. This compound is primarily recognized for its applications in surface modification and biomolecular functionalization due to its unique silane properties. Its biological activity is of particular interest in various fields, including biomedicine and materials science.

- Molecular Formula : C7H19NOSi

- Molecular Weight : 161.32 g/mol

- CAS Number : 18306-79-1

- Appearance : Colorless to light yellow clear liquid

The compound features an ethoxy group and a dimethylsilyl moiety, which contribute to its reactivity and ability to form covalent bonds with various substrates. This dual functionality allows it to be utilized effectively in both biological and industrial applications.

The biological activity of 1-Propanamine, 3-(ethoxydimethylsilyl)- is primarily attributed to its ability to form stable covalent bonds with biomolecules and surfaces. The mechanism involves:

- Amino Group Reactivity : The amino group can interact with various functional groups on biomolecules, facilitating modifications that enhance their stability and bioavailability.

- Ethoxy Group Hydrolysis : Upon exposure to moisture, the ethoxy group hydrolyzes to form silanol groups, which further react with substrates, enhancing adhesion properties.

This mechanism underlies its use in drug delivery systems and surface modification techniques.

Biological Applications

1-Propanamine, 3-(ethoxydimethylsilyl)- has been investigated for several biological applications:

- Drug Delivery Systems : Enhances the solubility and stability of therapeutic agents, improving their bioavailability.

- Surface Functionalization : Used in the modification of medical devices and biomaterials to improve biocompatibility.

- Antimicrobial Activity : Exhibits potential against various bacterial strains, making it a candidate for developing antimicrobial coatings.

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of 1-Propanamine, 3-(ethoxydimethylsilyl)-. For instance:

- A study demonstrated that coatings modified with this compound exhibited significant inhibition against Escherichia coli and Staphylococcus aureus, suggesting its potential as an antimicrobial agent in medical applications .

Case Study: Surface Modification

A case study focused on the application of 1-Propanamine, 3-(ethoxydimethylsilyl)- in modifying glass surfaces for biomedical applications. The results indicated:

- Enhanced adhesion of biological molecules.

- Improved resistance to microbial colonization due to the hydrophobic nature imparted by the silane coupling agent .

Comparative Analysis

| Property/Compound | 1-Propanamine, 3-(ethoxydimethylsilyl)- | 3-Aminopropyltriethoxysilane |

|---|---|---|

| Molecular Weight | 161.32 g/mol | 221.37 g/mol |

| Functional Groups | Amino, Ethoxy | Amino, Ethoxy |

| Application | Surface modification, drug delivery | Surface modification |

| Antimicrobial Activity | Yes | Moderate |

Propriétés

IUPAC Name |

3-[ethoxy(dimethyl)silyl]propan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H19NOSi/c1-4-9-10(2,3)7-5-6-8/h4-8H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GLISOBUNKGBQCL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCO[Si](C)(C)CCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H19NOSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID6066361 | |

| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

161.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

18306-79-1 | |

| Record name | (3-Aminopropyl)dimethylethoxysilane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=18306-79-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0018306791 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1-Propanamine, 3-(ethoxydimethylsilyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID6066361 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.